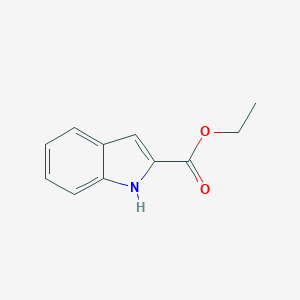
Ethyl indole-2-carboxylate
Cat. No. B386271
Key on ui cas rn:
3770-50-1
M. Wt: 189.21 g/mol
InChI Key: QQXQAEWRSVZPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04954640
Procedure details


Heat 5 kg of 2-carboxyindole suspended in ethanol in the presence of sulfuric acid to boiling for 8 hours. Evaporate off the ethanol, then take up with 40 liters of ethyl acetate and wash the organic solution with an aqueous sodium hydroxide solution and dry.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)([OH:3])=[O:2].S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[CH2:18]([O:2][C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:3])[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1NC2=CC=CC=C2C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate off the ethanol
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the organic solution with an aqueous sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
